N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt, >=90% (TLC)
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Overview
Description
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is a chemical compound known for its high solubility in water and its application in various biochemical assays. This compound is often used as a chromogenic reagent in diagnostic tests due to its ability to form colored complexes with specific analytes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt typically involves the reaction of 3,5-dimethoxyaniline with 1,3-propanesultone in the presence of a base, such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 3,5-dimethoxyaniline attacks the sulfonate ester of 1,3-propanesultone, resulting in the formation of the sulfonated product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to achieve the desired purity level of ≥90% (TLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoneimine derivatives.
Reduction: Reduction reactions can convert the compound back to its original amine form.
Substitution: The sulfonate group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxidase enzymes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under basic conditions.
Major Products
Oxidation: Quinoneimine derivatives.
Reduction: Original amine form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic reagent in colorimetric assays to detect the presence of specific analytes.
Biology: Employed in enzyme assays to measure the activity of oxidases and peroxidases.
Medicine: Utilized in diagnostic tests for the detection of glucose, cholesterol, and other metabolites in biological samples.
Industry: Applied in the development of biosensors and diagnostic kits for point-of-care testing.
Mechanism of Action
The compound exerts its effects through the formation of colored complexes with specific analytes. The mechanism involves the oxidation of N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt by peroxidase enzymes in the presence of hydrogen peroxide, resulting in the formation of a colored quinoneimine dye. This color change is then measured spectrophotometrically to quantify the analyte concentration.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline sodium salt
- N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt
Uniqueness
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is unique due to its high water solubility and stability, making it an ideal reagent for aqueous biochemical assays. Its ability to form stable colored complexes with analytes under mild conditions sets it apart from other similar compounds.
Properties
Molecular Formula |
C11H17NNaO6S |
---|---|
Molecular Weight |
314.31 g/mol |
InChI |
InChI=1S/C11H17NO6S.Na/c1-17-10-3-8(4-11(5-10)18-2)12-6-9(13)7-19(14,15)16;/h3-5,9,12-13H,6-7H2,1-2H3,(H,14,15,16); |
InChI Key |
UVKSMKOQDVSNBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC(CS(=O)(=O)O)O)OC.[Na] |
Origin of Product |
United States |
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